molecular formula C10H10N2S B2566798 4-(1,3-Thiazolidin-2-yl)benzonitrile CAS No. 90595-44-1

4-(1,3-Thiazolidin-2-yl)benzonitrile

Cat. No.: B2566798
CAS No.: 90595-44-1
M. Wt: 190.26
InChI Key: BSLYORCAGNIGOR-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a chemical compound with the CAS Number: 90595-44-1 . It has a molecular weight of 190.27 and its molecular formula is C10H10N2S . It is a powder at room temperature .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 . The InChI key is BSLYORCAGNIGOR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 190.26 and its molecular formula is C10H10N2S .

Scientific Research Applications

Bioactive Properties and Synthesis

Molecular Design and Biological Evaluation

Thiazolidinone derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The design of such compounds often involves the synthesis of derivatives combining various pharmacophoric elements to enhance biological activity. For instance, derivatives combining a benzisothiazole and 4-thiazolidinone framework have shown appreciable anti-inflammatory and potential wound healing effects, with specific derivatives inhibiting matrix metalloproteinases (MMPs) at the nanomolar level, highlighting their therapeutic potential in tissue damage and inflammation-related conditions (Incerti et al., 2018).

Antimicrobial and Analgesic Activities

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives has been explored, with these compounds characterized for their antimicrobial and analgesic activities. Such studies indicate the role of thiazolidinone derivatives in developing new antimicrobial agents, showcasing their relevance in addressing drug-resistant bacterial infections (Bhovi K. Venkatesh et al., 2010).

Anticancer Activity

Synthesis and Evaluation of Anticancer Agents

Thiazolidinone compounds have also been synthesized and evaluated for their anticancer activities. The structural modification of these molecules, by incorporating various substituents, has been a key focus to enhance their efficacy against different cancer cell lines. For example, compounds have been identified with significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, underscoring the versatility and potential of thiazolidinone derivatives as anticancer agents (Havrylyuk et al., 2010).

Antimicrobial Applications

Development of Antimicrobial Agents

The antimicrobial properties of thiazolidinone derivatives against a range of bacterial and fungal strains have been a significant area of research. This includes the synthesis of novel thiazolidin-4-one fused s-triazines, which displayed remarkable antimicrobial activity, suggesting their potential use as therapeutic agents in treating infections (Amit B. Patel et al., 2014).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .

Mechanism of Action

Target of Action

The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .

Mode of Action

The exact mode of action of This compound Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of This compound Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The molecular and cellular effects of the action of This compound anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Properties

IUPAC Name

4-(1,3-thiazolidin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYORCAGNIGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-cyanobenzaldehyde (0.86 g, 6.6 mmol) in ethanol (15 ml) was added a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) and the solution stirred at RT for 18 h. The bulk of the ethanol was removed by rotary evaporator and the residue was treated with water (15 ml) and extracted with diethyl ether (3×20 ml) to remove excess aldehyde. The aqueous layer was basified with solid sodium carbonate (0.3 g) resulting in the formation of an oil. The mixture was extracted with ether (2×25 ml), washed with brine (1×50 ml), dried (MgSO4) and evaporated to give a clear oil that solidified on standing (0.62 g). Column chromatography (silica gel, 100% chloroform) afforded pure 4-(1,3-thiazolidin-2-yl)benzonitrile (6) (0.56 g, 67%) as clear oil that solidified on standing, mp 57-58°. 1H nmr (CDCl3, 300 MHz) 3.05-3.15, m, H4,4; 3.2-3.35, m, H5; 3.4-3.5, m, H5; 5.64, s, H2; 7.63, app. s, H2′,3′,5′,6′. ESI (+ve) MS m/z 191 (M+H, 100%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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